Dimethyl 3-fluorophthalate

Vue d'ensemble

Description

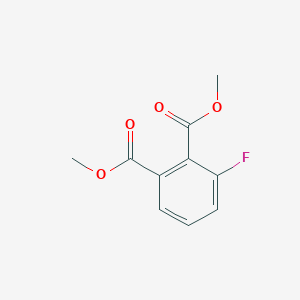

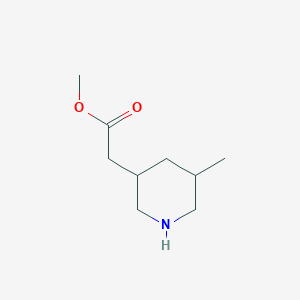

Dimethyl 3-fluorophthalate, also known as 3-Fluoro dimethyl phthalate (FDMP), is a fluorinated phthalic acid derivative. It has a molecular formula of C10H9FO4 and a molecular weight of 212.17 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a phthalate backbone with two ester functional groups and a fluorine atom attached to the third carbon of the backbone .Applications De Recherche Scientifique

1. Fluorography in Sensitive Isotope Detection

Dimethyl 3-fluorophthalate has applications in fluorography for sensitive isotope detection in techniques like polyacrylamide gel electrophoresis. This process involves the detection of radioactive isotopes, which are crucial in various biological and chemical analyses (Bonner, 1983).

2. Tritium Label Detection in Polyacrylamide Gels

The compound is used in the detection of tritium labels in polyacrylamide gels. This method involves the dehydration of the gel in dimethyl sulphoxide and soaking in a solution containing this compound-related compounds for scintillation autography, providing sensitive detection of tritium labels (Bonner & Laskey, 1974).

3. Use in Supercritical Fluids

Research has been conducted on the interactions in supercritical fluids using environmentally-sensitive fluorescent probes like this compound derivatives. These studies help understand the dynamics of solute-fluid interactions in such conditions, which has implications in various industrial and research applications (Betts, Zagrobelny, & Bright, 1992).

4. Fluorescent Sensor for Dimethyl Phenol Detection

This compound is involved in the development of solid-state fluorescent sensors for detecting substances like dimethyl phenol in environmental samples, such as seawater. This application is significant for monitoring and controlling environmental pollutants (Kamel & Mohamed, 2021).

5. Investigation in Phthalate Esters Toxicity

Although focused on dimethyl phthalate (DMP) and not specifically this compound, research into the interaction of DMP with biological molecules like trypsin provides insights that could be relevant for related compounds like this compound. This research helps in understanding the potential toxicity and biological interactions of phthalate esters (Wang, Zhang, & Wang, 2015).

Orientations Futures

While specific future directions for research on Dimethyl 3-fluorophthalate are not mentioned in the literature, there is a general interest in the development of new natural products as alternatives to chemical repellents . Additionally, understanding the environmental fate and human exposure to phthalates is a significant area of ongoing research .

Mécanisme D'action

Target of Action

Dimethyl 3-fluorophthalate, similar to other phthalates, is known to interact with various targets in the body. Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Mode of Action

The mode of action of this compound involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

After oral ingestion, a great part of this compound is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite . The pharmacokinetic parameters of this metabolite include maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve .

Result of Action

CD8 + T-cells are the most profoundly affected, but reduction also occurs in the CD4 + population, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a novel ferrate(VI)/titanium dioxide/ultraviolet [Fe(VI)/TiO2/UV] system was successfully established for the photocatalytic oxidation of dimethyl phthalate . This system demonstrated a higher removal efficiency of the compound than the conventional TiO2/UV and Fe(VI) alone systems .

Analyse Biochimique

Biochemical Properties

They can interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Cellular Effects

The cellular effects of Dimethyl 3-fluorophthalate are currently unknown. Related compounds such as dimethyl fumarate have been shown to have significant effects on cells. For instance, dimethyl fumarate has been found to promote glycolysis and diminish cell respiration in endothelial cells .

Molecular Mechanism

Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as dimethyl fumarate have been shown to have temporal effects. For instance, dimethyl fumarate was found to significantly diminish the apoptosis of oligodendrocytes over time during cuprizone intoxication .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Related compounds such as dimethyl fumarate have been shown to have dosage-dependent effects. For example, dimethyl fumarate treatment effectively ameliorated symptoms in an animal model of multiple sclerosis .

Metabolic Pathways

Related compounds such as dimethyl fumarate have been shown to alter the energetic metabolism of endothelial cells .

Transport and Distribution

Phthalates are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as dimethyl fumarate have been shown to have profound alterations in the metabolic profile of human CD4+ and CD8+ T cells .

Propriétés

IUPAC Name |

dimethyl 3-fluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPELMANYOUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518130 | |

| Record name | Dimethyl 3-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183448-41-1 | |

| Record name | Dimethyl 3-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3048765.png)

![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)

![Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-](/img/structure/B3048773.png)

![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)